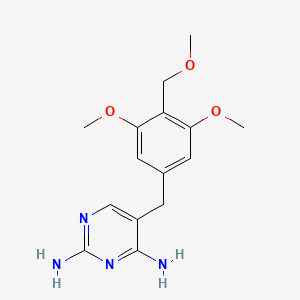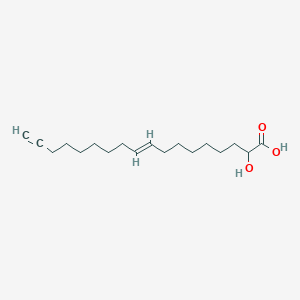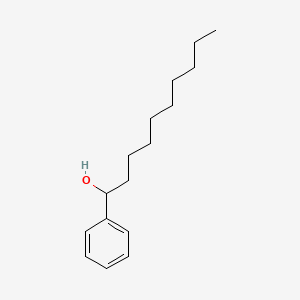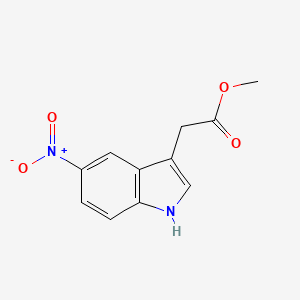
2,4-Diamino-5-(3,5-dimethoxy-4-(methoxymethyl)benzyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diamino-5-(3,5-dimethoxy-4-(methoxymethyl)benzyl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of two amino groups at positions 2 and 4 of the pyrimidine ring, and a benzyl group substituted with methoxy and methoxymethyl groups at positions 3, 4, and 5. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-5-(3,5-dimethoxy-4-(methoxymethyl)benzyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,5-dimethoxy-4-(methoxymethyl)benzyl chloride.
Nucleophilic Substitution: The benzyl chloride derivative undergoes nucleophilic substitution with 2,4-diaminopyrimidine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in an organic solvent like dimethylformamide or acetonitrile.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often using continuous flow reactors and automated systems to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Diamino-5-(3,5-dimethoxy-4-(methoxymethyl)benzyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles such as acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of amides or sulfonamides.
Applications De Recherche Scientifique
2,4-Diamino-5-(3,5-dimethoxy-4-(methoxymethyl)benzyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of dihydrofolate reductase inhibition.
Medicine: Explored for its potential anti-tubercular activity and other antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,4-Diamino-5-(3,5-dimethoxy-4-(methoxymethyl)benzyl)pyrimidine involves its interaction with specific molecular targets. For instance, as a dihydrofolate reductase inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts the synthesis of nucleotides, ultimately affecting DNA replication and cell division.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Diamino-5-(3,5-dimethoxybenzyl)pyrimidine
- 2,4-Diamino-5-(4-methoxybenzyl)pyrimidine
- 2,4-Diamino-5-(3,4-dimethoxybenzyl)pyrimidine
Uniqueness
2,4-Diamino-5-(3,5-dimethoxy-4-(methoxymethyl)benzyl)pyrimidine is unique due to the presence of the methoxymethyl group, which can influence its solubility, reactivity, and biological activity. This structural feature may enhance its ability to cross cell membranes and interact with specific molecular targets, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
55687-86-0 |
|---|---|
Formule moléculaire |
C15H20N4O3 |
Poids moléculaire |
304.34 g/mol |
Nom IUPAC |
5-[[3,5-dimethoxy-4-(methoxymethyl)phenyl]methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C15H20N4O3/c1-20-8-11-12(21-2)5-9(6-13(11)22-3)4-10-7-18-15(17)19-14(10)16/h5-7H,4,8H2,1-3H3,(H4,16,17,18,19) |
Clé InChI |
SFSQZPZBQINRSC-UHFFFAOYSA-N |
SMILES canonique |
COCC1=C(C=C(C=C1OC)CC2=CN=C(N=C2N)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-fluoro-2-[4-[[4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol;dihydrochloride](/img/structure/B12290096.png)

![5,9,10-Trihydroxy-2-(2-hydroxypropan-2-yl)-1-[4,6,8-trihydroxy-5-(3-methylbut-2-enyl)-9-oxoxanthen-3-yl]oxy-1,2-dihydrofuro[2,3-c]xanthen-6-one](/img/structure/B12290122.png)
![2-[[4-(3-amino-1-oxo-5,6,6a,7-tetrahydro-2H-imidazo[1,5-f]pteridin-10-ium-8-yl)benzoyl]amino]pentanedioic acid;chloride](/img/structure/B12290143.png)


![2-[4-[2,4-Bis(diaminomethylideneamino)-5-[4-(diaminomethylideneamino)phenoxy]cyclohexyl]oxyphenyl]guanidine;2,2,2-trifluoroacetic acid](/img/structure/B12290156.png)
![(2Z)-2-[(E)-3-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B12290159.png)



![2-[Tert-butyl(diphenyl)silyl]oxy-5-trimethylsilylpent-4-ynal](/img/structure/B12290192.png)
